molecular formula C15H10O5 B1210117 Rheinanthrone CAS No. 480-09-1

Rheinanthrone

Cat. No.: B1210117
CAS No.: 480-09-1
M. Wt: 270.24 g/mol
InChI Key: OZFQHULMMDWMIV-UHFFFAOYSA-N
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Description

Rheinanthrone is a naturally occurring anthraquinone derivative primarily found in plants of the Rheum species. It is an active metabolite of senna glycosides, known for its potent laxative effects. This compound stimulates peristalsis and increases fecal water content, facilitating bowel movements .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rheinanthrone can be synthesized through the reduction of rhein or sennosides. One common method involves the reduction of sennosides A and B using a reducing agent such as sodium dithionite under acidic conditions. The reaction typically occurs at elevated temperatures to ensure complete reduction.

Industrial Production Methods: Industrial production of this compound often involves the extraction of sennosides from senna leaves, followed by their reduction to this compound. The process includes:

Types of Reactions:

    Oxidation: this compound can be oxidized to rhein, another anthraquinone derivative. This reaction typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: this compound itself is a reduction product of sennosides. Further reduction can lead to the formation of dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium dithionite, zinc dust, and other reducing agents.

    Substitution: Various alkylating or acylating agents under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Rheinanthrone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.

    Biology: Studied for its effects on cellular processes, including its role in stimulating peristalsis.

    Medicine: Investigated for its potential therapeutic effects, particularly its laxative properties. It is also being explored for its anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of laxative formulations and other pharmaceutical products

Mechanism of Action

Rheinanthrone exerts its effects primarily by stimulating the large intestine. It increases macrophage expression of cyclooxygenase 2, leading to increased production of prostaglandin E2. This, in turn, decreases the expression of aquaporin 3, reducing water reabsorption in the large intestine and resulting in a laxative effect. Additionally, this compound stimulates peristalsis through direct contact with the mucosal epithelium .

Comparison with Similar Compounds

    Rhein: An oxidation product of rheinanthrone, known for its hepatoprotective and anti-inflammatory properties.

    Sennosides: Glycosides that are precursors to this compound, widely used as laxatives.

    Emodin: Another anthraquinone derivative with similar laxative and anti-inflammatory effects.

Uniqueness of this compound: this compound is unique due to its potent laxative effect and its role as an active metabolite of sennosides. Unlike rhein and emodin, this compound directly stimulates peristalsis and increases fecal water content, making it highly effective in treating constipation .

Properties

IUPAC Name

4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-10-3-1-2-7-4-8-5-9(15(19)20)6-11(17)13(8)14(18)12(7)10/h1-3,5-6,16-17H,4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFQHULMMDWMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197374
Record name Rhein-9-anthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rheinanthrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Rheinanthrone appears to increase macrophage expression of cyclooxygenase 2 (COX2) which increases production of prostaglandin E2 (PGE2). This increase in PGE2 is associated with a subsequent decrease in aquaporin 3 expression. The decreased expression of aquaporin 3 likely restricts reabsorption of water in the large intestine resulting in the laxative effect of rheinanthrone. Rheinanthrone also appears to stimulate peristalsis in the large intestine dependent on contact with the mucosal epithelium.
Record name Rheinanthrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

480-09-1
Record name Rheinanthrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Rhein-9-anthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rheinanthrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rhein-9-anthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHEIN-9-ANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YQK3WBH32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rheinanthrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250-280, 250 - 280 °C
Record name Rheinanthrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rheinanthrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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